N,N-Dimethylbutyramide
Description
Overview of Amide Chemistry in Research Contexts
Amides are a cornerstone of organic chemistry and biochemistry, characterized by a carbonyl group bonded to a nitrogen atom. This functional group is fundamental to the structure of proteins, forming the peptide bonds that link amino acids. researchgate.netsolubilityofthings.com In the broader context of chemical research, amides are prized for their stability, polarity, and ability to engage in hydrogen bonding, which influences their solubility and interactions with other molecules. solubilityofthings.comnih.gov
The synthesis of amides is a critical and frequently performed reaction in academic and industrial laboratories. ucl.ac.uk Research in this area is continually focused on developing more efficient and sustainable methods for amide bond formation, moving away from traditional coupling reagents that generate significant waste. researchgate.netucl.ac.uk The reactivity of amides, including their hydrolysis to carboxylic acids and amines, is also a subject of intense study, as it underpins many biological processes and synthetic transformations. solubilityofthings.com Furthermore, certain amides, like dimethylformamide (DMF) and dimethylacetamide (DMAC), are widely utilized as polar aprotic solvents in a vast array of chemical reactions. solubilityofthings.com
Significance of N,N-Dimethylbutyramide as a Model Compound
This compound serves as an important model compound for investigating the fundamental properties of tertiary amides. Its structure, which features a butyl group and two methyl groups on the nitrogen atom, provides a platform to study steric and electronic effects on amide bond rotation, conformational preferences, and reactivity. vulcanchem.comnih.gov Unlike primary and secondary amides, this compound lacks an N-H bond, which precludes its participation as a hydrogen bond donor, a key feature that distinguishes its interaction with solvents and other molecules. vulcanchem.com
In spectroscopic studies, this compound provides clear spectral data that can be used to understand the characteristic signals of tertiary amides in techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nist.govnist.gov Its relatively simple structure allows for detailed conformational analysis, providing insights into the rotational barriers around the C-N amide bond, a phenomenon that is crucial in understanding the three-dimensional structures of more complex molecules like proteins. nih.govimperial.ac.uk
The study of its physicochemical properties, such as boiling point, density, and solubility, contributes to a broader understanding of structure-property relationships within the amide family. ontosight.aichemeo.com For instance, its solubility in both water and various organic solvents makes it a versatile compound for studying reaction kinetics and mechanisms in different media. solubilityofthings.comcymitquimica.com
Historical Context of Research on this compound and Related Amides
Research into the properties and reactions of simple amides has a long history, driven by their importance in both biological and synthetic chemistry. Early investigations focused on understanding the nature of the amide bond, its resonance stabilization, and its reactivity compared to other carbonyl compounds. The development of spectroscopic techniques in the mid-20th century allowed for more detailed studies of the structure and dynamics of amides.
Specific research on N,N-disubstituted amides, such as this compound, gained traction as chemists sought to understand the influence of substituents on the nitrogen atom on the physical and chemical properties of the amide group. For example, a 1957 study investigated the conductimetric behavior of electrolytes in a mixture containing this compound, providing early data on its properties as a non-aqueous solvent. uky.edu
More recent research has often utilized this compound and its derivatives as building blocks in the synthesis of more complex molecules with potential biological activity. nih.gov The continuous interest in amide chemistry, driven by the pharmaceutical and materials science industries, ensures that even seemingly simple amides like this compound remain relevant subjects of academic inquiry. researchgate.netnih.gov
Interactive Data Tables
Physicochemical Properties of this compound nih.govnist.govontosight.aichemeo.com
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| CAS Number | 760-79-2 |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~194 °C |
| Melting Point | ~-20 °C |
| Density | ~0.872 g/cm³ |
| Water Solubility | Very Soluble (110 g/L at 25°C) |
| Refractive Index | 1.4405-1.4445 @ 20°C |
Spectroscopic Data References for this compound nih.govnist.govnist.gov
| Spectroscopic Technique | Database/Reference |
| Mass Spectrometry | NIST Mass Spectrometry Data Center |
| Infrared (IR) Spectroscopy | NIST/EPA Gas-Phase Infrared Database |
| Nuclear Magnetic Resonance (NMR) | SpectraBase |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-5-6(8)7(2)3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJUZNJJLALGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061081 | |
| Record name | Butanamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760-79-2 | |
| Record name | N,N-Dimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylbutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of N,n Dimethylbutyramide
Direct Synthesis Approaches
Direct synthesis methods provide reliable and well-established routes to N,N-Dimethylbutyramide, primarily involving the formation of an amide bond from a carboxylic acid derivative and an amine.
Reaction of Butanoyl Chloride with Dimethylamine (B145610)
The reaction between an acyl chloride and an amine is a classic and highly efficient method for amide synthesis, often referred to as the Schotten-Baumann reaction. In this case, this compound is synthesized from butanoyl chloride and dimethylamine.
The reaction involves the nucleophilic attack of the dimethylamine nitrogen on the electrophilic carbonyl carbon of butanoyl chloride. This is an addition-elimination mechanism. The initial attack forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable amide product. sioc-journal.cn
Reaction Scheme: CH₃CH₂CH₂COCl + 2 (CH₃)₂NH → CH₃CH₂CH₂CON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
This reaction is typically exothermic and vigorous, often requiring cooling to control the reaction rate. hawaii.edu A base, such as triethylamine (B128534) or pyridine, or even an excess of the dimethylamine reactant itself (as shown in the scheme), is necessary to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form a salt with the unreacted amine and halt the reaction. sioc-journal.cnhawaii.edu The process is generally carried out in aprotic solvents like dichloromethane (B109758) or ether. hawaii.edu The resulting product, this compound, can then be isolated and purified.
Table 1: General Conditions for the Reaction of Butanoyl Chloride with Dimethylamine
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | Butanoyl Chloride, Dimethylamine | Acyl chloride provides the acyl group; amine is the nucleophile. |
| Stoichiometry | >2 equivalents of Dimethylamine | One equivalent reacts; the second acts as a base to neutralize HCl. |
| Solvent | Aprotic (e.g., Dichloromethane, Ether) | Prevents reaction with the solvent. hawaii.edu |
| Temperature | Cooled (e.g., 0 °C to room temp.) | To control the exothermic reaction. hawaii.edu |
| Product | This compound | The desired tertiary amide. |
| Byproduct | Dimethylammonium chloride | Salt formed from the neutralization of HCl. sioc-journal.cn |
Hydrolysis of N,N-Dimethylbutylamine under Alkaline Conditions
The synthesis of an amide via the hydrolysis of a corresponding amine is not a conventional or chemically feasible pathway. Hydrolysis, by definition, is the cleavage of a chemical bond by the addition of water. In the context of amides, alkaline hydrolysis is a well-known reaction that leads to the cleavage of the amide bond, yielding a carboxylate salt and an amine. orgsyn.orgpearson.comrsc.org This is effectively the reverse of amide formation.
The reaction of N,N-Dimethylbutylamine, a tertiary amine, with water under alkaline conditions would not be expected to form this compound. Tertiary amines are generally stable to hydrolysis under such conditions, though they can be oxidized to various products using specific reagents. hawaii.edunih.govthieme-connect.comacs.org Some modern synthetic methods do exist for the oxidative conversion of tertiary amines to amides, but these are distinct from hydrolysis and require specific catalysts and oxidants. thieme-connect.comCurrent time information in Bangalore, IN.
Therefore, the pathway of forming this compound from the alkaline hydrolysis of N,N-Dimethylbutylamine is not supported by standard chemical principles.
Enzymatic Synthesis Routes
While direct enzymatic synthesis of this compound is not widely documented, significant research has focused on the biocatalytic production of its structural precursors, which are valuable intermediates in the agrochemical industry. Specifically, the enzymatic hydration of a nitrile to an amide offers a green and efficient alternative to harsh chemical methods. acs.org
Nitrile Hydratase (NHase) Catalysis for 2-Amino-2,3-dimethylbutyramide (B41022) (ADBA) from 2-Amino-2,3-dimethylbutyronitrile (ADBN)
A key precursor for certain imidazolinone herbicides is 2-Amino-2,3-dimethylbutyramide (ADBA). nih.govtandfonline.com A novel and efficient enzymatic route has been developed for its synthesis from 2-Amino-2,3-dimethylbutyronitrile (ADBN) using the enzyme Nitrile Hydratase (NHase, EC 4.2.1.84). hawaii.edutandfonline.com
NHase enzymes catalyze the hydration of a nitrile group (-C≡N) to an amide group (-CONH₂) under mild conditions (e.g., neutral pH and low temperature). thieme-connect.comacs.org This biotransformation is highly specific and avoids the harsh temperatures and strong acidic or alkaline conditions required by traditional chemical hydrolysis, which can lead to unwanted byproducts and are energy-intensive. acs.org Whole-cell biocatalysts, often from bacterial genera such as Rhodococcus or recombinant E. coli, are typically employed for this transformation. hawaii.edunih.govacs.org
Optimization of Biocatalytic Processes for this compound Precursors
Maximizing the yield and efficiency of the ADBA synthesis requires careful optimization of several key process parameters. Research has identified several critical factors:
Biocatalyst Selection: Strains possessing cyanide-resistant NHase, such as Rhodococcus boritolerans and Rhodococcus qingshengii, have been specifically selected for their robustness in this process. hawaii.edunih.gov High-level expression of NHase from organisms like Pseudonocardia thermophila in E. coli has also been developed to create efficient whole-cell biocatalysts. acs.org
Temperature Control: Lowering the reaction temperature to around 10 °C has been shown to significantly improve the yield of ADBA. hawaii.edunih.gov This is because the substrate, ADBN, is an α-aminonitrile that can decompose into a ketone and highly inhibitory hydrogen cyanide, a process that is accelerated at higher temperatures. acs.org
pH: The optimal pH for the NHase activity is typically in the neutral to slightly alkaline range (pH 6.5-9.3), depending on the specific enzyme source. nih.govacs.org
Biphasic Systems: To overcome substrate and product inhibition and to reduce substrate decomposition, biphasic solvent systems have been successfully implemented. For instance, using an n-hexane/water or a fluorous solvent (HFE-7100)/water system can improve the product concentration and yield. nih.govCurrent time information in Bangalore, IN.tandfonline.com The organic phase acts as a reservoir for the substrate, slowly releasing it into the aqueous phase where the enzymatic reaction occurs, thus keeping the concentration of inhibitory species low. Current time information in Bangalore, IN.
Table 2: Optimization of ADBA Synthesis via NHase Catalysis
| Parameter | Optimized Condition | Benefit | Source(s) |
|---|---|---|---|
| Enzyme Source | Cyanide-resistant NHase (Rhodococcus sp.) | High tolerance to cyanide byproduct. | hawaii.edunih.gov |
| Reaction Temp. | 10 °C | Minimizes ADBN decomposition and cyanide release. | hawaii.edunih.govacs.org |
| pH | 6.5 - 9.3 | Optimal range for NHase activity. | nih.govacs.org |
| Reaction System | Biphasic (e.g., n-hexane/water) | Reduces substrate/product inhibition, improves yield. | nih.govCurrent time information in Bangalore, IN.tandfonline.com |
| Product Yield | Up to 97.3% | Demonstrates high efficiency of the biocatalytic route. | Current time information in Bangalore, IN. |
Strategies for Overcoming Cyanide Inhibition in Enzymatic Reactions
A major challenge in the enzymatic hydration of ADBN is the inhibition of the NHase enzyme by cyanide ions (CN⁻). acs.org Cyanide is released from the spontaneous decomposition of the α-aminonitrile substrate in the aqueous solution. nih.gov These ions can coordinate with the metal cofactor (typically Fe³⁺ or Co³⁺) in the active site of the NHase, leading to inactivation of the enzyme. nih.gov
Several effective strategies have been developed to mitigate this problem:
Use of Cyanide-Resistant Enzymes: The most direct approach is the screening and utilization of NHase enzymes that show a natural tolerance to cyanide. Strains of Rhodococcus boritolerans and Rhodococcus qingshengii have been identified that can tolerate cyanide concentrations up to 5 mM. hawaii.edunih.govtandfonline.com
Temperature Control: As previously mentioned, maintaining a low reaction temperature (e.g., 10 °C) is a crucial strategy. It slows down the rate of ADBN decomposition, thereby keeping the concentration of free cyanide in the reaction mixture below the inhibitory threshold for the enzyme. nih.gov
Fed-Batch and Continuous Processes: Instead of adding the entire substrate load at the beginning, a fed-batch or continuous feeding strategy can be employed. This maintains a low, steady concentration of the ADBN substrate, which in turn limits the rate of cyanide formation. nih.gov Studies have shown that reusing the biocatalyst is possible if the reaction is stopped before the cyanide concentration reaches a critical level (e.g., 2 mM). nih.gov
Through the implementation of these combined strategies, the enzymatic synthesis of ADBA has been demonstrated as a viable and highly efficient process with potential for industrial-scale application. nih.gov
Use of Biphasic Systems in Enzymatic Production
The enzymatic synthesis of amide compounds, including derivatives related to this compound, can be significantly enhanced through the use of biphasic systems. These systems, typically consisting of an aqueous phase and an immiscible organic solvent, offer several advantages in biocatalytic processes.
In the context of producing 2-amino-2,3-dimethylbutyramide (ADBA), a structurally related amide, a biphasic system of n-hexane and water has been shown to be effective. nih.gov The use of this system in the continuous production of ADBA utilizing the nitrile hydratase (NHase) from Rhodococcus boritolerans CCTCC M 208108 led to a notable improvement in product concentration and yield. nih.gov Specifically, a 30/70 (v/v) n-hexane/water biphasic system resulted in a product concentration of 50 g/L and a yield of 91%. nih.gov This represents a significant increase in catalyst productivity to 6.3 g of product per gram of catalyst. nih.gov
One of the key challenges in the enzymatic hydration of nitriles like 2-amino-2,3-dimethylbutyronitrile (ADBN) is the inhibition of the NHase enzyme by cyanide, which can be released from the substrate. nih.gov The biphasic system helps to mitigate this inhibition. nih.gov By controlling the temperature at 10°C, the dissociation of cyanide from ADBN was successfully managed. nih.gov Furthermore, the reusability of the whole-cell biocatalyst was demonstrated, with the cells being effectively reused at least twice by halting the reaction before the cyanide concentration reached inhibitory levels (2 mM). nih.gov This strategy increased the catalyst productivity to 12.3 g of product per gram of catalyst, highlighting the potential for industrial application. nih.gov
The table below summarizes the key parameters and results of the enzymatic production of ADBA in a biphasic system.
| Parameter | Value |
| Enzyme Source | Rhodococcus boritolerans CCTCC M 208108 (whole cells) |
| Substrate | 2-amino-2,3-dimethylbutyronitrile (ADBN) |
| Product | 2-amino-2,3-dimethylbutyramide (ADBA) |
| Biphasic System | n-hexane/water (30/70 v/v) |
| Temperature | 10°C |
| Product Concentration | 50 g/L |
| Yield | 91% |
| Initial Catalyst Productivity | 6.3 g product/g catalyst |
| Catalyst Productivity with Reuse | 12.3 g product/g catalyst |
Recombinant Expression of Nitrile Hydratase for Enhanced Synthesis
The synthesis of amides from nitriles is efficiently catalyzed by nitrile hydratase (NHase), a metalloenzyme. mdpi.com For the production of 2-Amino-2,3-dimethylbutyramide (ADBA), an important intermediate for imidazolinone herbicides, recombinant production of NHase in Escherichia coli has been explored to enhance synthesis. mdpi.com
A screening of a library of recombinant NHases identified the enzyme from Pseudonocardia thermophila JCM3095 as a suitable candidate for ADBA synthesis. mdpi.com This Co-type NHase, which typically consists of an α-subunit, a β-subunit, and an activator protein, was subsequently expressed in E. coli. mdpi.comgoogle.com For ease of purification, the gene was fused with a His-tag. mdpi.com
The recombinant NHase demonstrated robust thermal stability, a desirable characteristic for industrial biocatalysts. mdpi.com However, the enzyme showed susceptibility to inhibition by cyanide ions that can be generated from the substrate, 2-amino-2,3-dimethylbutyronitrile (ADBN). mdpi.com
The functional expression of recombinant NHases is a complex process that requires the correct assembly of the α and β subunits and efficient incorporation of the metal cofactor (cobalt or iron). google.com To prevent the formation of inactive inclusion bodies, inducible protein expression at lower temperatures is often employed. google.com The activity of the resulting recombinant NHase can be determined in a buffered reaction medium (pH 6 to 10) at temperatures ranging from 0 to 50°C. google.com
Advanced Synthetic Transformations Involving this compound
Recent advancements in synthetic organic chemistry have enabled novel transformations of amides like this compound, expanding their utility as building blocks. These methods focus on the selective functionalization of C-H bonds, which are typically unreactive.
α-Alkylation via Copper-Catalyzed Borrowing Hydrogen Reaction with Alcohols
A significant development in amide chemistry is the α-alkylation of acetamides with alcohols through a copper-catalyzed borrowing hydrogen strategy. nih.gov This method allows for the formation of a new carbon-carbon bond at the position alpha to the carbonyl group of the amide. The reaction is catalyzed by copper particles generated in situ from a simple precursor like Cu(OAc)₂ without the need for additional ligands. nih.gov
The "borrowing hydrogen" or "hydrogen autotransfer" process involves the temporary removal of hydrogen from an alcohol to form an aldehyde intermediate. This aldehyde then reacts with the enolate of the amide, and the borrowed hydrogen is subsequently returned to reduce the resulting C=C bond, leading to the α-alkylated product. Mechanistic studies have confirmed the presence of aldehyde and α,β-unsaturated amide intermediates in this transformation. nih.gov This approach offers a more straightforward and atom-economical alternative to traditional alkylation methods that often require pre-functionalized starting materials. While the specific application to this compound is not explicitly detailed in the provided context, the methodology is applicable to acetamides and can be extended to other amides. nih.gov
Photoinduced C(sp³)–H Chalcogenation of Amide Derivatives
A novel and efficient method for the direct functionalization of C(sp³)–H bonds in amides involves a photoinduced, iron(III) chloride-catalyzed chalcogenation. nih.govnih.goviu.edu This reaction allows for the formation of carbon-sulfur (C-S) and carbon-selenium (C-Se) bonds at the carbon atom adjacent to the nitrogen of the amide. nih.govnih.goviu.edu
This methodology has been successfully applied to a range of linear amide substrates, including this compound, which afforded the corresponding chalcogenated product in moderate to good yields (48–80%). iu.edu The reaction demonstrates broad functional group tolerance, accommodating nitriles, chlorides, and trifluoromethyl groups. iu.edu
Formation of Amido-N,S-acetal Derivatives
The photoinduced C(sp³)–H chalcogenation of tertiary amides like this compound leads to the formation of amido-N,S-acetal derivatives. nih.govnih.goviu.edu These structural motifs are present in various bioactive compounds and are valuable in medicinal chemistry. nih.gov Traditional synthetic routes to these derivatives often involve unstable intermediates and harsh reaction conditions. nih.gov This photoinduced method provides a more direct and milder alternative. nih.gov The reaction converts secondary and tertiary amides, as well as sulfonamides and carbamates, into their corresponding amido-N,S-acetal derivatives in good yields. nih.govnih.goviu.edu
Mechanistic Insights into Hydrogen Atom Transfer (HAT)
The mechanism of this photoinduced transformation proceeds through a ligand-to-metal charge transfer (LMCT) process. nih.goviu.edu It is proposed that under visible light irradiation, an iron(III) complex with acetonitrile (B52724) as a ligand becomes excited. nih.goviu.edu This excited state generates a highly reactive chlorine radical and an iron(II) species. nih.goviu.edu
The chlorine radical then abstracts a hydrogen atom from the C(sp³)–H bond alpha to the nitrogen of the amide, a process known as Hydrogen Atom Transfer (HAT). nih.govnih.goviu.edu This HAT step generates a stabilized alkyl radical. nih.goviu.edu This radical intermediate then reacts with a disulfide (for C-S bond formation) or a diselenide (for C-Se bond formation) to yield the final product and a thiyl or selenyl radical, respectively. nih.goviu.edu The high reactivity of the chlorine radical makes it effective for activating even traditionally non-activated C(sp³)–H bonds. nih.gov
The table below outlines the key aspects of the photoinduced C(sp³)–H chalcogenation of this compound.
| Feature | Description |
| Reaction Type | Photoinduced C(sp³)–H Chalcogenation |
| Catalyst | Iron(III) chloride (FeCl₃) |
| Substrate | This compound |
| Product | Amido-N,S-acetal or Amido-N,Se-acetal derivative |
| Key Mechanism | Ligand-to-Metal Charge Transfer (LMCT) followed by Hydrogen Atom Transfer (HAT) |
| Reactive Intermediate | Chlorine radical |
| Yield for this compound derivative | 48–80% |
| Light Source | Visible light (e.g., 390 nm LED) |
Reductive Alkylation Reactions utilizing N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide
N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide serves as a crucial precursor in the synthesis of complex molecular scaffolds, such as trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine rings (DAPs). These DAPs are designed as conformationally constrained dipeptidomimetic ring systems. Current time information in Bangalore, IN.nih.gov
The synthetic route involves the reductive alkylation of an amino acid ester with N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide. nih.gov This reaction forms a linear precursor which, after a series of subsequent reactions, cyclizes to form the desired diazepine (B8756704) ring. The N,N-dimethylamide moiety is part of the starting material that ultimately allows for the construction of the larger, more complex dipeptidomimetic structure.
The general scheme for this reductive alkylation is as follows: The aldehyde functionality of N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide reacts with the primary amine of an amino acid ester, such as tert-butyl alaninate (B8444949) or phenylalaninate, to form an intermediate imine. This imine is then reduced in situ to yield a secondary amine. This process is a key step in building the linear backbone of the target molecule. nih.govacs.orgresearchgate.net Following the reductive alkylation, the newly formed secondary amine is acetylated. The protecting groups are then removed, and the molecule is induced to cyclize, forming the final DAP structure. nih.gov
While detailed quantitative data on yields and specific reaction conditions for every variation of this reductive alkylation are not extensively published, the qualitative aspects of the reaction are well-established in the synthesis of these dipeptidomimetic scaffolds. Current time information in Bangalore, IN.nih.govhuji.ac.il
Table 1: Components in the Reductive Alkylation for Dipeptidomimetic Synthesis
| Component | Role | Example |
| Aldehyde Precursor | The electrophilic component containing the N,N-dimethylamide group. | N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide |
| Amine Nucleophile | The amino acid ester that couples with the aldehyde. | tert-Butyl alaninate, Phenylalaninate |
| Reducing Agent | Reduces the intermediate imine to a secondary amine. | Not explicitly specified in provided context. |
| Product | The linear precursor to the dipeptidomimetic. | Linear secondary amine |
Kinetic Resolution of Racemic Hydroxyamides using Acyl-Transfer Catalysis
The kinetic resolution of racemic 2-hydroxyamides is a significant application that can involve derivatives of this compound. This process allows for the separation of enantiomers, yielding optically active 2-hydroxyamide derivatives which are valuable chiral building blocks in organic synthesis.
In this methodology, a chiral acyl-transfer catalyst is used to selectively acylate one enantiomer of the racemic 2-hydroxyamide, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the acylated product from the unreacted enantiomer. One notable protocol uses (R)-benzotetramisole ((R)-BTM) as the chiral acyl-transfer catalyst and a diphenylacetyl component as the acyl source. This method has been shown to be effective for the kinetic resolution of various racemic 2-hydroxy-N,N-dimethylamides.
The selectivity of this kinetic resolution is often high, with reported s-values reaching over 250 for certain substrates. The s-value is a measure of the ratio of the rates of reaction for the two enantiomers and indicates the efficiency of the resolution. The resulting chiral compounds, both the acylated and the unreacted hydroxyamide, can then be transformed into other useful structures while retaining their chirality.
Below is a table summarizing the results of the kinetic resolution for several racemic 2-hydroxy-N,N-dimethylamides.
Table 2: Kinetic Resolution of Racemic 2-Hydroxy-N,N-dimethylamides
| Racemic Hydroxyamide Substrate | R Group | Catalyst | Acyl Source | Selectivity (s-value) |
| 2-hydroxy-N,N-dimethylpropanamide | Methyl | (R)-BTM | Diphenylacetyl | High |
| 2-hydroxy-N,N-dimethylbutanamide | Ethyl | (R)-BTM | Diphenylacetyl | High |
| 2-hydroxy-N,N-dimethylpentanamide | Propyl | (R)-BTM | Diphenylacetyl | High |
| 2-hydroxy-N,N-dimethyl-3-methylbutanamide | Isopropyl | (R)-BTM | Diphenylacetyl | High |
| 2-hydroxy-N,N-dimethylhexanamide | Butyl | (R)-BTM | Diphenylacetyl | High |
Reactivity and Mechanistic Investigations of N,n Dimethylbutyramide
Fundamental Reaction Mechanisms
The fundamental reaction mechanisms of N,N-Dimethylbutyramide are characteristic of tertiary amides and involve reactions at the carbonyl carbon and, in some cases, at the atoms adjacent to the carbonyl group.
The hydrolysis of this compound, the cleavage of the amide bond by water, can be effectively catalyzed by both acids and bases. libretexts.org
Under acidic conditions , the hydrolysis mechanism is initiated by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com The subsequent steps involve a series of proton transfers to form a tetrahedral intermediate. This intermediate then collapses, leading to the expulsion of dimethylamine (B145610). Under the acidic conditions, the liberated dimethylamine is protonated to form a dimethylammonium ion, which is not nucleophilic, rendering the reaction essentially irreversible. youtube.comlibretexts.org The final products are butyric acid and the dimethylammonium salt. britannica.com
The generally accepted mechanism for acid-catalyzed hydrolysis of an N,N-disubstituted amide is as follows:
Protonation of the carbonyl oxygen: This enhances the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide group.
Elimination of the leaving group: The C-N bond breaks, and the protonated amine (dimethylamine) is expelled.
Deprotonation: The protonated carboxylic acid loses a proton to yield the final carboxylic acid product.
In basic conditions , the hydrolysis proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the this compound. libretexts.org This leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate results in the expulsion of the dimethylaminyl anion, which is a poor leaving group. However, in the presence of a proton source like water, the dimethylaminyl anion is protonated to form dimethylamine. The other product is the carboxylate salt of butyric acid. britannica.com Vigorous conditions, such as high temperatures and concentrated base, are often required for the hydrolysis of tertiary amides. arkat-usa.org
The mechanism for base-catalyzed hydrolysis can be summarized as:
Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.
Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.
Elimination of the leaving group: The C-N bond cleaves, and the dimethylaminyl anion is expelled. This is typically the rate-determining step.
Protonation of the amine: The dimethylaminyl anion is protonated by water to form dimethylamine.
Formation of the carboxylate salt: The carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt.
| Condition | Catalyst | Key Mechanistic Steps | Products |
| Acidic | Strong Acid (e.g., H₂SO₄, HCl) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of dimethylamine. | Butyric acid and Dimethylammonium salt |
| Basic | Strong Base (e.g., NaOH, KOH) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of dimethylaminyl anion. | Butyrate salt and Dimethylamine |
The amide functional group in this compound is generally resistant to oxidation under mild conditions. However, strong oxidizing agents under vigorous conditions can lead to oxidative cleavage. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the alkyl groups attached to the nitrogen or the carbonyl carbon, although the amide bond itself is relatively stable. ncert.nic.inlibretexts.org
The oxidation of tertiary amides is not a common synthetic transformation due to the stability of the amide group. Often, the conditions required for oxidation are harsh and can lead to the degradation of the molecule. The specific products of the oxidation of this compound with strong oxidizing agents are not well-documented in the literature, but potential reactions could involve the oxidation of the N-methyl groups or the butyryl chain. For instance, oxidation at the carbon alpha to the nitrogen could occur, potentially leading to demethylation or the formation of other oxidized products. The formation of N-nitrosodimethylamine has been observed from the reaction of dimethylamine with strong oxidants, suggesting that under certain conditions, the nitrogen center can be reactive. nih.gov
| Oxidizing Agent | Potential Reaction Site | General Reactivity |
| Potassium Permanganate (KMnO₄) | N-methyl groups, Butyryl chain | Generally low reactivity of the amide group. Harsh conditions may lead to non-selective oxidation. |
| Chromic Acid (H₂CrO₄) | N-methyl groups, Butyryl chain | Similar to KMnO₄, the amide is resistant. Oxidation of adjacent alkyl groups is possible under forcing conditions. chadsprep.comchemistnotes.com |
The amide group of this compound can undergo nucleophilic acyl substitution, where a nucleophile replaces the dimethylamino group. chemistrytalk.org However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization of the amide bond. chadsprep.com The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond.
For a substitution reaction to occur, the incoming nucleophile must be stronger than the leaving dimethylaminyl anion, or the amide must be activated. Activation can be achieved under acidic conditions where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. byjus.com
A less common but possible substitution reaction is the SN2 reaction at the amide nitrogen. nih.govresearchgate.net In specific cases, particularly with activated amides, a nucleophile can attack the nitrogen atom, leading to the displacement of a leaving group attached to the nitrogen. researchgate.net However, for this compound, which lacks a suitable leaving group on the nitrogen, this type of reaction is not typical.
| Reaction Type | Reactivity of this compound | Key Factors |
| Nucleophilic Acyl Substitution | Low, requires strong nucleophiles or activation | Resonance stabilization of the amide bond, poor leaving group (dimethylaminyl anion). |
| SN2 at Nitrogen | Not typical | Requires a good leaving group on the nitrogen atom. |
Interactions with Molecular Targets
The interactions of this compound with molecular targets are governed by its ability to participate in non-covalent interactions, which are crucial in various chemical and biological contexts.
This compound can act as a hydrogen bond acceptor. acs.org The carbonyl oxygen possesses lone pairs of electrons and can accept a hydrogen bond from a hydrogen bond donor, such as water, alcohols, or primary and secondary amides. acs.orgkhanacademy.org The strength of this hydrogen bond is influenced by the electronic environment of the carbonyl group. The presence of the electron-donating nitrogen atom increases the electron density on the carbonyl oxygen, making it a good hydrogen bond acceptor.
Unlike primary and secondary amides, this compound cannot act as a hydrogen bond donor because it lacks a hydrogen atom attached to the nitrogen. This inability to self-associate through hydrogen bonding contributes to its lower boiling point compared to primary and secondary amides of similar molecular weight.
| Interaction Type | Role of this compound | Interacting Partner |
| Hydrogen Bonding | Acceptor | Hydrogen bond donors (e.g., H₂O, alcohols, primary/secondary amides) |
The molecular structure of this compound allows for both van der Waals forces and electrostatic interactions. britannica.comwikipedia.org
Van der Waals forces , specifically London dispersion forces, arise from the temporary fluctuations in electron density across the molecule. libretexts.orglibretexts.org The butyl group, being a nonpolar alkyl chain, contributes significantly to the London dispersion forces. byjus.com The strength of these forces increases with the surface area of the molecule, and thus the butyl chain plays a key role in these interactions.
Electrostatic interactions in this compound are primarily due to its permanent dipole moment. nih.govrsc.org The amide group is highly polarized, with the oxygen atom having a partial negative charge and the carbonyl carbon and nitrogen atom having partial positive charges. This dipole allows for dipole-dipole interactions with other polar molecules. These electrostatic interactions are significant in determining the solubility and miscibility of this compound in polar solvents.
| Interaction Type | Origin in this compound | Consequence |
| Van der Waals Forces | Butyl chain and overall molecular size | Contributions to intermolecular attractions, particularly in nonpolar environments. |
| Electrostatic Interactions | Polar amide group (C=O and N-C bonds) | Dipole-dipole interactions with polar molecules, influencing solubility and physical properties. |
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions at a molecular level. By modeling the interactions of atoms and molecules, researchers can elucidate complex reaction mechanisms, predict kinetic parameters, and understand the underlying principles governing chemical reactivity. In the study of this compound, computational methods are essential for exploring its behavior in various chemical environments, particularly its reactions with atmospheric radicals and its role in host-guest systems. These theoretical approaches provide insights that are often difficult to obtain through experimental means alone.
Theoretical Studies of Reactions with Radicals (e.g., NO3, OH, Cl)
While direct theoretical studies on the reaction of this compound with all major atmospheric radicals are not extensively documented, significant insights can be drawn from computational investigations of structurally similar amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA). These studies provide a framework for understanding the likely reaction pathways for this compound.
The reactions of amides with nitrate (B79036) (NO₃), hydroxyl (OH), and chlorine (Cl) radicals are of particular interest due to their role in atmospheric chemistry. Theoretical studies indicate that these radical-initiated reactions proceed primarily through hydrogen abstraction mechanisms. For this compound, there are several potential sites for hydrogen abstraction: the two N-methyl groups (-N(CH₃)₂) and the three different positions on the butyryl chain (-CH₂CH₂CH₃).
Computational models for analogous amides suggest that the nitrate radical (NO₃) is a significant nighttime oxidant. The reaction is predicted to occur via hydrogen abstraction, leading to the formation of nitric acid and an amide radical. Similarly, the chlorine atom (Cl), a highly reactive species, is also expected to react predominantly through hydrogen abstraction, with reaction pathways and rates being influenced by the specific hydrogen atom being targeted. The hydroxyl (OH) radical, one of the most important daytime oxidants in the troposphere, reacts rapidly with amides, also via hydrogen abstraction.
Analysis of H-Abstraction Pathways
The reactivity of this compound is largely dictated by the susceptibility of its various C-H bonds to attack by radicals. Computational analysis allows for the detailed exploration of these hydrogen-abstraction pathways, identifying the most favorable reaction sites and the corresponding energy barriers.
For this compound, there are four distinct types of C-H bonds available for abstraction:
N-methyl groups: The C-H bonds on the two methyl groups attached to the nitrogen atom.
α-carbon: The C-H bonds on the methylene (B1212753) group adjacent to the carbonyl group.
β-carbon: The C-H bonds on the next methylene group in the butyryl chain.
γ-carbon: The C-H bonds on the terminal methyl group of the butyryl chain.
Theoretical studies on analogous amides like DMF show that H-abstraction from the N-methyl groups is a dominant pathway for radicals like OH and Cl. This is attributed to the electron-donating effect of the nitrogen atom, which can stabilize the resulting radical. However, abstraction from the formyl group (-CHO) in DMF is also a competitive pathway. For this compound, which has a butyryl group instead of a formyl group, abstraction from the α-methylene position is expected to be a significant channel. The relative importance of each abstraction pathway is determined by the height of the energy barrier for the transition state, which can be precisely calculated using quantum chemical methods. The analysis reveals that the site of abstraction depends on the specific radical involved, with different radicals exhibiting different regioselectivity.
Computational Determination of Rate Coefficients
A key outcome of computational studies is the determination of reaction rate coefficients, which quantify the speed of a chemical reaction. These coefficients are crucial for atmospheric models that predict the lifetime and environmental impact of chemical compounds. Theoretical calculations can predict rate constants over a wide range of temperatures and pressures.
| Reactant Radical | Compound | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ | Method | Reference |
|---|---|---|---|---|
| OH | This compound | 7.84 x 10⁻¹² | Experimental | dss.go.th |
Quantum Chemical Calculations (e.g., B3LYP method)
Quantum chemical calculations are the foundation of modern computational chemistry, providing the means to compute the electronic structure and energy of molecules. Methods based on Density Functional Theory (DFT) are particularly popular due to their balance of accuracy and computational cost. The B3LYP functional is a widely used hybrid functional that has proven effective for studying the mechanisms of organic reactions, including those involving radicals.
In the context of this compound, the B3LYP method, often paired with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to:
Optimize Geometries: Determine the lowest-energy three-dimensional structures of reactants, products, and, most importantly, transition states.
Calculate Energies: Compute the potential energy surface of a reaction, allowing for the determination of reaction enthalpies and activation energy barriers.
Frequency Calculations: Confirm that optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies and thermal corrections to the energy.
By mapping the potential energy surface, researchers can visualize the entire reaction pathway from reactants to products, identifying intermediates and the critical transition state structures that control the reaction rate.
Molecular Simulations of Host-Guest Interactions
Beyond its reactions with radicals, this compound can participate in non-covalent interactions, acting as a "guest" molecule within a larger "host" structure. Molecular simulations, such as molecular dynamics or Monte Carlo methods, are used to investigate these complex systems. These simulations model the movement and interactions of molecules over time, providing insights into binding affinities, preferred orientations, and the thermodynamic stability of host-guest complexes.
A notable study investigated the role of this compound and other long alkyl-chain amides as structure-directing agents or templates in the synthesis of zeolitic imidazolate frameworks (ZIFs). acs.org Molecular simulations were used to quantify the host-guest interactions between the ZIF framework (the host) and the this compound molecule (the guest). acs.org
The strength of this interaction is quantified by the stability energy (Eₛ), which is calculated as the difference between the total energy of the host-guest system and the sum of the energies of the isolated host and guest. acs.org These calculations revealed that the stability of the complex is influenced by the length of the amide's alkyl chain. acs.org
| Host Framework | Guest Molecule | Calculated Stability Energy (Eₛ) in kJ·mol⁻¹·Zn⁻¹ | Reference |
|---|---|---|---|
| DFT-type Zn(Im)₂ | This compound | -6.7 | acs.org |
These simulations demonstrated that the amide's nitrogen and oxygen atoms are crucial for its structure-directing role and helped predict the optimal adsorption positions of the guest molecules within the host framework. acs.org
Spectroscopic and Analytical Characterization in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the N,N-Dimethylbutyramide molecule. The spectrum displays distinct signals for the chemically non-equivalent protons. The terminal methyl group (CH₃) of the butyl chain appears as a triplet, while the adjacent methylene (B1212753) group (CH₂-C=O) shows as a triplet. The second methylene group (-CH₂-) is observed as a sextet. The two N-methyl groups (N(CH₃)₂) are nearly equivalent and appear as two closely spaced singlets, a phenomenon often observed due to restricted rotation around the amide C-N bond.
Table 1: 1H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.92 | Singlet | 3H | N-CH₃ |
| 2.87 | Singlet | 3H | N-CH₃ |
| 2.19 | Triplet | 2H | -CH₂-C=O |
| 1.62 | Sextet | 2H | -CH₂- |
| 0.93 | Triplet | 3H | -CH₃ |
Solvent: CDCl₃; Frequency: 90 MHz
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. In this compound, five distinct signals are observed, corresponding to the six carbon atoms. The carbonyl carbon (C=O) appears significantly downfield. The two N-methyl carbons are resolved into separate signals, again due to the rotational barrier of the amide bond. The three carbons of the butyl chain are also clearly distinguished.
Table 2: 13C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 172.56 | C=O (Carbonyl) |
| 37.98 | -CH₂-C=O |
| 37.36 | N-CH₃ |
| 35.00 | N-CH₃ |
| 19.33 | -CH₂- |
| 13.84 | -CH₃ |
Solvent: CDCl₃; Frequency: 22.63 MHz
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typical for a tertiary amide. Additionally, various C-H stretching and bending vibrations from the alkyl groups are prominent.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2961-2874 | Strong | C-H Stretch (Alkyl) |
| 1647 | Very Strong | C=O Stretch (Amide I) |
| 1497-1398 | Medium | C-H Bend (Alkyl) |
| 1263 | Medium | C-N Stretch |
Sample preparation: Liquid Film
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry shows a molecular ion peak [M]⁺ at an m/z of 115, corresponding to the molecular weight of the compound (115.17 g/mol ). The fragmentation pattern provides further structural information. A prominent fragment is observed at m/z 72, resulting from McLafferty rearrangement, and another major fragment appears at m/z 44. The base peak in the spectrum is typically at m/z 86, which arises from the alpha-cleavage loss of an ethyl group.
Table 4: Major Ions in the Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 115 | 15 | [C₆H₁₃NO]⁺ (Molecular Ion) |
| 86 | 100 | [CH₂CON(CH₃)₂]⁺ |
| 72 | 40 | [CH₂=C(OH)N(CH₃)₂]⁺ |
| 57 | 25 | [C₄H₉]⁺ |
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for separating, identifying, and purifying components of a mixture.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. A common approach involves reverse-phase (RP) chromatography, where a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. For N,N-dialkylamides, typical mobile phases consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. This method allows for the effective separation of this compound from starting materials, byproducts, or degradation products, enabling both qualitative analysis and preparative purification.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique utilized for the separating, identifying, and quantifying volatile and thermally stable compounds within a sample mixture. dawnscientific.com In the context of this compound analysis, GC serves as a primary method for purity assessment and quantification in various matrices. The fundamental principle of GC involves the vaporization of the sample, which is then transported by an inert carrier gas through a specialized column. youtube.com The separation is achieved based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column's inner surface. lotusinstruments.com
The primary identifier in a gas chromatogram is the retention time (tᵣ) , which is the time elapsed from injection to the detection of the analyte. youtube.comlotusinstruments.com This parameter is characteristic of a compound under a specific set of experimental conditions, including the column type, temperature program, carrier gas, and flow rate. lotusinstruments.com
For more robust identification and to allow for inter-laboratory comparison, Kovats Retention Indices (I) are often calculated. This system normalizes the retention time of an analyte to the retention times of adjacent n-alkane standards. sigmaaldrich.com The retention index is a more stable parameter than the absolute retention time and is less susceptible to minor variations in chromatographic conditions. lotusinstruments.comglsciences.com For a temperature-programmed analysis, the linear retention index is calculated using the formula:
I = 100n + 100 (tₓ - tₙ) / (tₙ₊₁ - tₙ)
Where:
tₓ is the retention time of this compound
tₙ and tₙ₊₁ are the retention times of the n-alkanes eluting immediately before and after the analyte
n is the carbon number of the n-alkane eluting at tₙ
| Parameter | Value/Condition | Description |
|---|---|---|
| Analyte | This compound | The compound being analyzed. |
| Column Type | DB-5 (5% Phenyl-methylpolysiloxane) | A common, non-polar to mid-polar stationary phase suitable for a wide range of compounds. |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions for a capillary GC column providing high resolution. |
| Carrier Gas | Helium | An inert gas that carries the sample through the column. youtube.com |
| Temperature Program | 50°C (2 min hold), then ramp to 250°C at 10°C/min | A programmed temperature gradient allows for the efficient elution of compounds with different boiling points. |
| Retention Time (tᵣ) | ~10.5 min | Illustrative retention time under the specified conditions. |
| Kovats Index (I) | ~1080 | Illustrative retention index, calculated relative to n-decane (I=1000) and n-undecane (I=1100). |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org The technique relies on the diffraction of a beam of X-rays by the ordered lattice of atoms within a single crystal. wikipedia.orgbu.edu By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.org
For example, the crystallographic analysis of 2-amino-2,3-dimethylbutanamide, a related compound, reveals detailed structural parameters. nih.gov Such an analysis for this compound would yield crucial information on its solid-state conformation, intermolecular interactions (such as dipole-dipole forces or weak hydrogen bonds), and molecular packing in the crystal lattice. nih.gov
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₆H₁₄N₂O | The elemental composition of the molecule in the crystal. |
| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. nih.gov |
| Space Group | P2₁/c | Describes the symmetry operations that relate the molecules within the unit cell. |
| Unit Cell Dimensions | a = 12.1766 Å, b = 6.1741 Å, c = 10.2322 Å | The lengths of the edges of the unit cell. |
| Unit Cell Angles | α = 90°, β = 94.682°, γ = 90° | The angles between the unit cell edges. |
| Unit Cell Volume (V) | 766.69 ų | The volume of the fundamental repeating unit of the crystal. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Temperature | 120 K | The temperature at which the diffraction data was collected. |
Circular Dichroism (CD) Spectroscopy for Chiral Recognition Studies
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govcreative-proteomics.com This technique is exceptionally sensitive to the three-dimensional or stereochemical structure of a molecule. bath.ac.uk
This compound is an achiral molecule, meaning it is superimposable on its mirror image and does not possess a chiral center. Consequently, a pure sample of this compound will not produce a CD signal. However, CD spectroscopy can be a valuable tool for studying the interactions of this compound within a chiral environment, a key aspect of chiral recognition studies.
An achiral molecule like this compound can produce an Induced Circular Dichroism (ICD) signal when it binds to a chiral host molecule (e.g., a cyclodextrin, a chiral calixarene, or a protein). nsf.gov The formation of this non-covalent host-guest complex places the achiral guest into a chiral environment, causing it to exhibit a CD signal. nsf.gov The sign and magnitude of the ICD signal can provide valuable information about the binding event, the orientation of the guest within the host, and the nature of the non-covalent interactions.
Alternatively, the binding of this compound to a chiral host that already possesses a CD spectrum can cause significant perturbations to the host's original signal. By monitoring these spectral changes, one can study the binding affinity and stoichiometry of the interaction.
| Sample | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |
|---|---|---|---|
| Chiral Host (e.g., a modified cyclodextrin) | 260 | +5000 | The inherent CD signal of the free chiral host molecule. |
| This compound | 260 | 0 | The compound is achiral and does not exhibit a CD signal on its own. |
| Chiral Host + this compound (1:1 complex) | 265 | -2500 | A significant change in the CD spectrum (shift in wavelength and inversion of sign) indicates binding and the induction of a new chiral arrangement. |
Applications of N,n Dimethylbutyramide in Materials Science and Medicinal Chemistry Research
Role as a Solvent and Structure-Directing Agent in Material Synthesis
In the field of materials science, N,N-Dimethylbutyramide plays a crucial role as both a solvent and a structure-directing agent (SDA). Organic amides are vital in the synthesis of zeolitic imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs) with zeolite-like topologies. lookchem.com ZIFs are of great interest due to their high thermal and chemical stability, tunable pore sizes, and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. techexplorist.comgoogle.com The synthesis of ZIFs is highly influenced by the choice of solvent, which can direct the formation of specific topological structures. lookchem.com
The synthesis of ZIFs often involves the self-assembly of metal ions (like zinc or cobalt) and imidazolate-based organic linkers in a suitable solvent. nih.gov this compound and other N,N-dimethyl-Cn amides (where n represents the number of carbon atoms in the alkyl chain) have been systematically studied to understand their influence on the resulting ZIF structures. nih.govgoogle.com
Research has demonstrated a significant correlation between the alkyl-chain length of the N,N-dimethyl-Cn amide solvent and the resulting topological structure of the synthesized Zn(Im)₂ polymorphs. lookchem.comnih.gov When short-chain amides are used as solvents, the synthesis is often sensitive to crystallization conditions such as temperature and the molar ratio of reactants, leading to the formation of multiple different topological structures from a single structure-directing agent. This phenomenon is described as "one SDA/multiple topological structures". lookchem.com
Conversely, the use of longer alkyl-chain amides, including this compound (where n=4), promotes a "one template/one topological structure" relationship. lookchem.comnih.govgoogle.com This means that a specific long-chain amide will consistently direct the formation of a single, predictable topological structure across a broad range of crystallization conditions. nih.gov Specifically, N,N-dimethyl-Cn amides with n = 3, 4, 6, 8, and 10 have been shown to exclusively produce the DFT-type Zn(Im)₂ framework. lookchem.comnih.gov
| Amide (DM-Cn) | Alkyl-Chain Length (n) | Observed Zn(Im)₂ Topological Structures | Structure-Directing Behavior |
|---|---|---|---|
| N,N-Dimethylformamide | 1 | BCT, cag | One SDA/multiple topological structures |
| N,N-Dimethylacetamide | 2 | BCT, GIS | One SDA/multiple topological structures |
| N,N-Dimethylpropionamide | 3 | DFT | One template/one topological structure |
| This compound | 4 | DFT | One template/one topological structure |
| N,N-Dimethylhexanamide | 6 | DFT | One template/one topological structure |
| N,N-Dimethyloctanamide | 8 | DFT | One template/one topological structure |
| N,N-Dimethylcapramide | 10 | DFT | One template/one topological structure |
The pronounced directing ability of long alkyl-chain amides like this compound is attributed to their significant template role in the ZIF crystallization process. lookchem.comnih.gov Unlike shorter-chain amides that act more as general structure-directing agents, the longer alkyl chains provide a more specific and robust template for the formation of the ZIF framework. nih.govgoogle.com This templating effect is strong enough to overcome the influence of other synthesis parameters, ensuring the formation of a single topological type. nih.gov The extension of the alkyl-chain length in the amide solvent strengthens this templating role, leading to a clear transition from a "one SDA/multiple structures" to a "one template/one structure" outcome. nih.gov
The specific templating role of long alkyl-chain amides is a result of exquisite structural compatibility and well-defined host-guest interactions between the amide molecules and the forming ZIF framework. lookchem.com Single-crystal X-ray diffraction studies have revealed that long-chain N,N-dimethyl-Cn amides are arranged in a highly regular head-to-tail fashion within the channels of the DFT-type Zn(Im)₂ framework. lookchem.comnih.gov This ordered arrangement is stabilized by multiple C–H···π interactions between the amide molecules and the imidazolate linkers of the ZIF. lookchem.comnih.govgoogle.com Molecular simulations have further corroborated the importance of these interactions in the templating mechanism. lookchem.com This precise fit and the stabilizing interactions are the key factors that drive the formation of a single, specific ZIF topology. lookchem.com
Synthesis of Zeolitic Imidazolate Frameworks (ZIFs)
Intermediate in Organic Synthesis for Complex Molecules
This compound is recognized as a useful organic intermediate in the synthesis of more complex molecules. fishersci.cachemspider.com Its chemical structure, featuring a butyramide backbone with two methyl groups on the nitrogen atom, allows for its participation in various chemical transformations. cymitquimica.com While detailed, large-scale applications as a key intermediate in the synthesis of highly complex, multi-step natural products are not extensively documented in readily available literature, its utility is noted in patent literature for the synthesis of specific pharmaceutical derivatives.
For instance, a patent describes the use of a derivative, 4-[4-(2-hydroxyphenyl)-4-hydroxy piperidine-1-yl]-2,2-phenylbenzene-N, N-amide dimethyl butyrate, in a synthetic route. google.com This suggests the potential of the this compound scaffold in building larger, more complex molecules with potential biological activity. Generally, amides are versatile functional groups in organic synthesis, and this compound can serve as a precursor for various transformations.
Research in Pharmaceutical and Agrochemical Development
This compound is cited as a pharmaceutical intermediate. fishersci.cachemspider.com While specific examples of marketed drugs synthesized directly from this compound are not prominent in the public domain, its role as a building block in medicinal chemistry research is acknowledged. The amide functional group is a common feature in many pharmaceutical compounds.
In the context of agrochemical research, the development of new pesticides and herbicides often involves the synthesis and screening of large libraries of chemical compounds. While there is no widespread reporting of this compound as a primary component of commercial agrochemicals, its properties as an organic intermediate make it a potential candidate for inclusion in synthetic pathways aimed at discovering new active ingredients. The exploration of novel chemical structures is a constant endeavor in the agrochemical industry to address challenges such as pest resistance and the need for more environmentally benign solutions. chimia.ch
Investigation of Potential Therapeutic Properties
Ligand in Coordination Chemistry
Scaffolds for Dipeptidomimetics in Conformational Analysis
No information was found in the searched literature to support the use of this compound as a scaffold for creating dipeptidomimetics or for its use in the conformational analysis of such molecules.
Enhancement of Nucleic Acid Amplification Reactions (e.g., PCR, LAMP)
In the field of molecular diagnostics, this compound serves as a valuable additive in nucleic acid amplification reactions. Its principal function is to enhance the specificity and efficiency of these reactions by reducing or eliminating non-template amplification, which is the formation of undesired DNA products that can interfere with results google.com.
This is particularly relevant for isothermal amplification methods like Loop-mediated Isothermal Amplification (LAMP), which are conducted at a constant temperature and can be susceptible to background signal from non-specific amplification google.comnih.gov. The addition of small molecules like this compound to the reaction mixture helps suppress the formation of these spurious products, leading to more reliable and accurate detection of the target nucleic acid sequence google.com.
Research has shown that mixtures of certain small molecules can have a synergistic effect on suppressing background amplification. This compound has been identified as an effective component in such mixtures, often combined with other amides like valeramide or N,N-diethylformamide. This synergistic action allows for the use of lower total concentrations of additives while still achieving effective suppression of non-template amplification across a range of temperatures suitable for LAMP reactions google.com. The use of such additives is a key strategy for improving the performance of various amplification techniques, including Polymerase Chain Reaction (PCR) nih.govresearchgate.net.
Table 1: Role of this compound as a Reaction Additive
| Application | Technique(s) | Function | Mechanism of Action | Finding |
|---|---|---|---|---|
| Nucleic Acid Amplification | PCR, LAMP | Enhancement of Specificity | Suppression of non-template amplification (background signal) | Effective in reducing the formation of undesired DNA products, particularly in isothermal methods. google.com |
| Nucleic Acid Amplification | LAMP | Synergistic Enhancement | Used in mixtures with other small molecule amides to improve background suppression. | Enables use of lower additive concentrations and is effective across a wide temperature range. google.com |
Environmental Research and Green Chemistry Aspects
Degradation Pathways and Environmental Fate
Hydrolytic Degradation in Aquatic and Soil Systems
Amides, in general, are susceptible to hydrolysis, a reaction with water that cleaves the amide bond to form a carboxylic acid and an amine. nih.govsigmaaldrich.com In the case of N,N-Dimethylbutyramide, this would yield butyric acid and dimethylamine (B145610). The rate of this hydrolysis is significantly influenced by pH and temperature.
Under acidic conditions, the reaction is catalyzed by hydronium ions, while under alkaline conditions, hydroxide (B78521) ions facilitate the cleavage. nih.govnih.gov Generally, amide hydrolysis is a slow process under neutral environmental conditions. The rate of hydrolysis for N-substituted amides is also influenced by the size of the substituent groups on the carbonyl carbon. fishersci.ca
While specific kinetic data for the hydrolytic degradation of this compound in various aquatic and soil environments is not extensively documented in publicly available literature, the general principles of amide hydrolysis suggest that it would be a relevant, albeit potentially slow, degradation pathway. The very high solubility of this compound in water (110 g/L at 25°C) indicates that it has the potential to be mobile in aquatic systems, where hydrolysis could occur. chemicalbook.comacademicjournals.org In soil, factors such as pH, temperature, and the presence of catalytic metal ions or clay surfaces could influence the rate of hydrolytic degradation. agrilife.orgnih.gov
Microbial Degradation Processes
Microbial degradation is a key process for the removal of many organic compounds from the environment. While specific studies on the microbial degradation of this compound are limited, research on structurally similar compounds, such as N,N-dimethylformamide (DMF), provides valuable insights.
Bacteria capable of utilizing amides as a source of carbon and nitrogen have been isolated from various environments, including activated sludge and soil. rsc.org The primary enzymatic step in the degradation of N,N-dialkylamides often involves an amidase (also known as N,N-dimethylformamidase or DMFase in the case of DMF) that hydrolyzes the amide bond. academicjournals.orgrsc.org For this compound, this would likely produce butyric acid and dimethylamine.
Subsequent microbial metabolism would then degrade these intermediates. Butyric acid is a short-chain fatty acid that is readily metabolized by a wide range of microorganisms through beta-oxidation. Dimethylamine can be degraded by methylotrophic bacteria, which possess enzymes to oxidize it to formaldehyde (B43269) and ammonia. academicjournals.org
Studies on the microbial degradation of various amides have shown that the structure of the amine and fatty acid moieties can influence the rate and pathway of degradation. For instance, some bacteria can readily hydrolyze primary and secondary fatty acid amides, while tertiary amides may be more resistant to transformation by certain strains. nih.gov
Radiolytic Stability in Nuclear Fuel Reprocessing
N,N-dialkyl amides, including derivatives of butyramide, are investigated as alternative extractants to tri-n-butyl phosphate (B84403) (TBP) in nuclear fuel reprocessing due to the innocuous nature of their degradation products. rsc.org The high radiation fields present in these processes necessitate a thorough understanding of the radiolytic stability of these compounds.
Studies on N,N-di(2-ethylhexyl)butyramide (DEHBA), a structurally related compound, have shown that gamma and alpha irradiation lead to the formation of various degradation products. rsc.orgjaea.go.jp The primary degradation pathways involve the cleavage of the amide bond and reactions involving the alkyl chains. nih.govrsc.org
| Radiolytic Degradation Product (from DEHBA/DEHiBA) | m/z Ratio | Potential Formation Pathway |
| Amide-H2 | 309/310 | Dehydrogenation of the parent molecule |
| Amide–tolyl adduct | 401 | Addition of a tolyl radical from the solvent |
| Bibenzyl | 182 | Dimerization of tolyl radicals from the solvent |
| C8H17NO+ | 142/143 | Fragmentation of the parent molecule |
| C10H19NO+ | 169/170 | Fragmentation of the parent molecule |
| C11H19NO+ | 181 | Fragmentation (specific to DEHiBA) |
| C12H13NO+ | 188 | Fragmentation (specific to DEHiBA) |
Data compiled from studies on N,N-di-(2-ethylhexyl)butyramide (DEHBA) and N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA) which serve as models for this compound. nih.govrsc.org
Green Chemistry Principles Applied to this compound Synthesis and Use
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis and application of this compound can be evaluated and improved through the lens of these principles.
Development of Sustainable Catalytic Processes
Traditional methods for amide synthesis often involve stoichiometric coupling reagents that generate significant amounts of waste. unito.itnih.gov Green catalytic approaches focus on the use of catalysts to promote the direct amidation of carboxylic acids with amines, with water being the only byproduct.
Various catalytic systems have been developed for the synthesis of amides, including those based on boron compounds and transition metals. unito.itnih.gov For the synthesis of tertiary amides like this compound, methods such as the oxidative amidation of methylarenes over recyclable nanocatalysts have been explored as a practical and efficient route. researchgate.net The development of catalytic systems that operate under mild conditions, utilize earth-abundant metals, and can be easily recovered and reused are key areas of research in the sustainable synthesis of amides. scilit.com
Utilization of Biocatalysis for Reduced Environmental Impact
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the green synthesis of amides. nih.govnist.govnih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing waste. fishersci.ca
Lipases are a class of enzymes that have been extensively studied for their ability to catalyze the formation of amide bonds through the aminolysis of esters or the direct amidation of carboxylic acids. mdpi.com For the synthesis of this compound, a lipase (B570770) could potentially catalyze the reaction between butyric acid or one of its esters and dimethylamine.
The lipase from Candida antarctica B (CALB) is a particularly versatile biocatalyst for amidation reactions. researchgate.net Research on the enzymatic synthesis of amides has demonstrated that various lipases can be employed, and the reaction conditions, such as the solvent and temperature, can be optimized to achieve high conversion and yield. unito.itresearchgate.netnih.govmdpi.com The use of greener solvents, such as cyclopentyl methyl ether, further enhances the sustainability of the process. researchgate.net
| Enzyme | Substrates | Key Findings |
| Lipase from Sphingomonas sp. HXN-200 (SpL) | Butyric acid and L-phenylalaninamide | Capable of catalyzing aminolysis in a biphasic water/n-hexane system. unito.itnih.gov |
| Candida antarctica Lipase B (CALB) | Various carboxylic acids and amines | Efficiently catalyzes direct amidation in green solvents like cyclopentyl methyl ether with high yields. researchgate.net |
| Lipase from Burkholderia cepacia | Dibutyl 1-butyryloxy-1-carboxymethylphosphonate | Demonstrates moderate enantiomeric ratio in the hydrolysis of ester precursors. |
This table presents examples of lipases used in amide synthesis, which could be applicable to the production of this compound.
Minimizing Waste and Hazardous Byproducts
A primary goal in the green synthesis of this compound is the reduction of waste and the avoidance of hazardous byproducts. Traditional amide synthesis often involves the use of stoichiometric coupling agents, which leads to poor atom economy and the generation of significant amounts of waste that can be difficult to dispose of safely.
Atom Economy in Amide Synthesis
The concept of atom economy is a key metric in evaluating the "greenness" of a chemical reaction. It measures the efficiency of a synthesis in converting the atoms of the reactants into the desired product. In an ideal, 100% atom-economical reaction, all reactant atoms are incorporated into the final product, with no byproducts.
Catalytic methods for amide bond formation represent a significant advancement in improving atom economy. These approaches avoid the need for stoichiometric activating agents, with the only byproduct being water, a benign substance. While specific research on the catalytic synthesis of this compound is not extensively detailed in publicly available literature, the general principles of catalytic amidation are applicable. These reactions often employ catalysts to facilitate the direct condensation of a carboxylic acid (butyric acid) and an amine (dimethylamine). This approach significantly reduces waste compared to methods that generate stoichiometric amounts of byproducts.
Catalytic Approaches to Amide Formation
Research in organic chemistry has explored various catalysts for direct amidation reactions. These catalysts function by activating the carboxylic acid, enabling its reaction with the amine under milder conditions and without the need for wasteful coupling agents. The development of a generally applicable catalytic amidation reaction is a key area of research with the potential to make the synthesis of a wide range of amides, including this compound, more environmentally friendly.
Below is a conceptual table illustrating the potential improvement in atom economy by shifting from a traditional to a catalytic method for the synthesis of this compound.
| Synthesis Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Traditional (with coupling agent) | Butyric Acid, Dimethylamine, Coupling Agent (e.g., DCC) | This compound | Dicyclohexylurea (DCU), Water | Lower |
| Catalytic Direct Amidation | Butyric Acid, Dimethylamine | This compound | Water | Higher |
This table is illustrative and highlights the principles of atom economy. Specific values would depend on the exact reagents and conditions used.
Use of Non-Conventional and Green Solvents
The choice of solvent is another critical factor in the environmental impact of a chemical process. Many conventional solvents are volatile organic compounds (VOCs) that can have detrimental effects on human health and the environment. Research into green solvents aims to replace these with safer alternatives.
Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising non-conventional solvents for a variety of chemical reactions, including amide synthesis. rsc.org These solvents are often characterized by low vapor pressure, which reduces air pollution and exposure risks. Furthermore, many ILs and DESs are biodegradable and can be derived from renewable resources, enhancing their green credentials.
The properties of these non-conventional solvents can be tuned by altering their constituent ions or hydrogen bond donors and acceptors, allowing for the optimization of reaction conditions for specific amide syntheses.
Biomass-Derived Solvents
Another class of green solvents includes those derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). bohrium.com These solvents are considered more sustainable alternatives to petroleum-derived solvents and have been investigated for their use in amide bond formation. bohrium.com Their application in the synthesis of this compound could offer a greener reaction medium, reducing the reliance on hazardous conventional solvents.
The following table provides a comparison of the general properties of conventional and non-conventional solvents relevant to green chemistry.
| Solvent Type | Examples | Key Green Chemistry Advantages | Potential Applicability to this compound Synthesis |
|---|---|---|---|
| Conventional Polar Aprotic Solvents | DMF, NMP, DMAc | Often effective for amide synthesis | Commonly used but with significant health and environmental concerns |
| Ionic Liquids (ILs) | [BMIM][BF4], [EMIM][OAc] | Low volatility, tunable properties, potential for recyclability | Potential to serve as a green reaction medium, possibly enhancing reaction rates |
| Deep Eutectic Solvents (DESs) | Choline chloride:urea, Choline chloride:glycerol | Often biodegradable, low cost, simple preparation | A promising green alternative to conventional solvents, potentially acting as both solvent and catalyst |
| Biomass-Derived Solvents | 2-MeTHF, GVL, Cyrene | Renewable feedstock, often lower toxicity | Could replace traditional ethereal or polar aprotic solvents in the synthesis process |
This table provides a general overview. The suitability of each solvent would need to be experimentally verified for the synthesis of this compound.
Advanced Theoretical and Computational Studies
Quantitative Structure-Activity Relationships (QSAR) for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a compound with its biological activity. mdpi.com These models are built on the principle that the activity of a molecule is a direct function of its physicochemical properties and structural features. scribd.com While specific QSAR studies focusing exclusively on N,N-Dimethylbutyramide are not prevalent in the literature, the methodology can be applied to understand its potential biological effects by including it in a dataset of structurally related aliphatic amides.
The development of a QSAR model involves several key steps:
Data Set Selection: A group of structurally similar compounds with known biological activities (e.g., toxicity, enzyme inhibition) is compiled. For this compound, this would include other N,N-dialkylamides.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical descriptors. dovepress.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For this compound, important descriptors in a hypothetical QSAR study would likely include lipophilicity (logP), molecular weight, dipole moment, and various quantum-chemical parameters like atomic charges and frontier molecular orbital energies (HOMO/LUMO). dovepress.comijcce.ac.ir For instance, a QSAR model for the toxicity of aliphatic amides might reveal that activity is positively correlated with lipophilicity and negatively correlated with the energy of the LUMO. Such a model could then be used to predict the activity of this compound and guide the synthesis of new analogs with desired properties.
Table 1: Examples of Molecular Descriptors Relevant to QSAR Studies
| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, affecting membrane permeability and transport. ijcce.ac.ir |
| Constitutional | Molecular Weight (MW) | Relates to the size of the molecule, influencing diffusion and steric interactions. |
| Electronic | Dipole Moment | Influences intermolecular interactions, particularly with polar biological targets. dovepress.com |
| Quantum-Chemical | HOMO/LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |
| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |
Modeling of Intermolecular Interactions
The physical and chemical properties of this compound in a condensed phase (liquid or solution) are governed by its intermolecular interactions. As a tertiary amide, it lacks a proton-donating hydrogen atom on the nitrogen, meaning it cannot act as a hydrogen bond donor. However, the carbonyl oxygen is a strong hydrogen bond acceptor. Its interactions are primarily characterized by:
Dipole-Dipole Interactions: this compound possesses a significant dipole moment due to the polarized amide group. These permanent dipoles lead to strong, directional attractions between molecules, influencing properties like boiling point and miscibility. researchgate.net
Van der Waals Forces: These non-specific attractive forces (London dispersion forces) arise from temporary fluctuations in electron density and are significant for the nonpolar butyl chain.
Hydrogen Bonding (as an acceptor): In protic solvents like water, the carbonyl oxygen of this compound can accept hydrogen bonds from solvent molecules.
Computational models are used to study these interactions in detail. Quantum mechanical calculations can determine the interaction energies and geometries of small clusters, such as dimers of this compound or complexes with solvent molecules. Studies on the related molecule N,N-dimethylformamide (DMF) show that in the pure liquid, stacked and linear dimeric formations arise due to the predominance of dipole-dipole interactions. researchgate.net Similar arrangements are expected for this compound, with additional contributions from the interactions of the butyl chains.
Conformational Analysis and Molecular Mechanics
The three-dimensional structure and flexibility of this compound are key to its properties. Conformational analysis involves identifying the stable spatial arrangements of atoms (conformers) and the energy barriers for converting between them. For this compound, conformational flexibility arises from rotation around several single bonds:
C(O)-N Amide Bond: This bond has significant partial double-bond character, leading to a high rotational energy barrier (typically 15-20 kcal/mol for amides). This restricts rotation and makes the amide group planar.
Molecular Mechanics (MM) is a computational method that uses classical physics (force fields) to calculate the potential energy of a molecule as a function of its geometry. nih.gov It is well-suited for exploring the conformational space of molecules like this compound. By performing a systematic search of torsional angles, MM can identify low-energy conformers and estimate their relative populations. For instance, studies on similar N,N-dimethyl amides have focused on the rotational barriers and the preference for specific orientations of the alkyl groups relative to the amide plane. nih.govcdnsciencepub.comcdnsciencepub.com The results of such an analysis for this compound would provide a detailed picture of its preferred shapes in the gas phase or in solution. tandfonline.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum-mechanical method used to investigate the electronic structure, geometry, and properties of molecules. uit.no DFT calculations can provide highly accurate information about this compound. core.ac.ukresearchgate.netchemrevlett.com
Common applications of DFT for studying this compound would include:
Geometry Optimization: Determining the most stable three-dimensional structure by finding the minimum on the potential energy surface. This provides precise bond lengths, bond angles, and dihedral angles. scispace.com
Vibrational Analysis: Calculating the infrared (IR) and Raman vibrational frequencies. nist.gov Comparing these theoretical spectra with experimental data helps to confirm the predicted structure and assign spectral bands to specific molecular motions. Studies on N,N-dimethylformamide have shown good agreement between DFT-calculated spectra and experimental values. researchgate.netresearchgate.net
Electronic Properties: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful as it reveals the electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential) regions of the molecule, which are key to understanding intermolecular interactions and chemical reactivity. nih.gov
Table 2: Representative DFT-Calculated Properties for a Tertiary Amide (Analog)
| Property | Typical Calculated Value (for N,N-Dimethylformamide) | Significance |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Indicates the strength and character of the carbonyl bond. |
| C-N Bond Length | ~1.38 Å | Shorter than a typical C-N single bond, confirming partial double bond character. |
| Dipole Moment | ~3.8 D | Quantifies the molecular polarity, crucial for intermolecular forces. |
| HOMO-LUMO Gap | ~6-7 eV | Relates to the electronic excitation energy and kinetic stability of the molecule. |
| C=O Stretch Frequency | ~1700-1720 cm⁻¹ | A characteristic vibrational mode identifiable in IR spectroscopy. researchgate.net |
Note: These are representative values for an analog molecule (N,N-dimethylformamide) and would be expected to be similar, but not identical, for this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions within a liquid or solution. researchgate.netbu.edu
An MD simulation of this compound, typically in its liquid state or dissolved in a solvent, would involve the following:
System Setup: A simulation box is created containing a large number of this compound molecules, often with solvent molecules included.
Force Field: A molecular mechanics force field is chosen to describe the potential energy and forces between all atoms.
Simulation Run: The system is allowed to evolve over time (typically nanoseconds to microseconds), generating a trajectory that records the position and velocity of every atom at each time step.
Analysis of the resulting trajectory can yield valuable information about the macroscopic properties of this compound from its microscopic behavior, including:
Structural Properties: Radial distribution functions (RDFs) can be calculated to show the probability of finding another molecule at a certain distance, revealing the local structure of the liquid.
Dynamic Properties: The simulation can be used to calculate the self-diffusion coefficient, viscosity, and reorientational correlation times, which describe how quickly the molecules move and tumble.
Solvation: If a solute is added to the simulation box, MD can be used to study the structure of the solvation shell around it and the thermodynamics of solvation.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Catalytic Systems
The traditional synthesis of amides often involves stoichiometric coupling reagents or the conversion of carboxylic acids to more reactive forms like acyl chlorides, which can generate significant chemical waste. Future research is increasingly focused on developing more efficient and sustainable catalytic systems for amide bond formation, which can be directly applied to the synthesis of N,N-Dimethylbutyramide.
Key areas for exploration include:
Dehydrogenative Coupling: Ruthenium-based catalysts have shown promise in the direct synthesis of amides from alcohols and amines, releasing only hydrogen gas as a byproduct. Investigating analogous routes starting from butanol and dimethylamine (B145610) could provide a highly atom-economical pathway to this compound.
Boronic Acid Catalysis: Boronic acids are emerging as effective organocatalysts for the direct amidation of carboxylic acids at room temperature. Research into optimizing boronic acid catalysts for the reaction between butyric acid and dimethylamine could lead to milder and more environmentally friendly production methods.
Nickel-Catalyzed Reactions: Nickel catalysts are being explored for the acylation of amines using esters or for the rearrangement of aldoximes in the presence of an amine. These methods offer alternative, potentially lower-cost catalytic systems for synthesizing this compound.
The development of these novel routes aims to improve yield, reduce waste, and operate under milder conditions compared to traditional methods.
| Catalytic Approach | Precursors | Potential Advantages |
| Dehydrogenative Coupling | Butanol + Dimethylamine | High atom economy (H₂ as only byproduct) |
| Boronic Acid Catalysis | Butyric Acid + Dimethylamine | Mild reaction conditions (room temp.), waste-free |
| Nickel Catalysis | Butyric Acid Esters + Dimethylamine | Use of cheaper, earth-abundant metal catalyst |
In-depth Investigations of Biological Activities and Mechanism of Action
While this compound is noted for its use as a pharmaceutical intermediate, comprehensive public data on its specific biological activities and mechanisms of action are limited. This represents a significant and promising area for future research. The structural similarity of this compound to other bioactive short-chain N,N-dialkylamides suggests it may possess uncharacterized pharmacological properties.
Future investigations should focus on:
Systematic Screening: Conducting broad-based pharmacological screening to identify potential therapeutic activities. Given its structure, key areas to investigate include effects on the central nervous system (CNS), metabolic disorders, and antimicrobial or antifungal properties.
Mechanism Elucidation: Should biological activity be identified, subsequent research must focus on elucidating the mechanism of action. This would involve identifying molecular targets, studying dose-response relationships in cellular and animal models, and understanding its metabolic fate. For instance, studies on related N,N-dialkylamide structures have explored hypoglycemic activity, indicating that metabolic pathways could be a fruitful area of investigation. nih.gov
This line of inquiry is crucial for potentially repurposing this compound or using its scaffold as a basis for developing new therapeutic agents.
Development of New Materials with this compound as a Building Block or Template
The use of amide-containing molecules as building blocks for functional materials and polymers is a well-established field. hts.org.za However, the specific incorporation of this compound into materials science is a nascent concept that holds considerable potential. Related compounds, such as N,N-dimethylacrylamide, are already used in the synthesis of hydrogels and "smart" polymers that respond to environmental stimuli. researchgate.netmcmaster.ca
Emerging trends in this area could include:
Polymer Synthesis: Investigating the incorporation of the this compound moiety into polymer backbones or as a side chain. The butyryl group, compared to the vinyl group of acrylamides, would impart greater flexibility and hydrophobicity, potentially leading to polymers with novel thermal or mechanical properties.
Functional Solvents and Additives: Exploring its use as a functional solvent or an additive in polymer formulations. Its properties as a polar aprotic solvent could be advantageous in specific polymerization reactions or in the formulation of coatings and adhesives.
Template-Directed Synthesis: Using this compound as a molecular template in the synthesis of porous materials like metal-organic frameworks (MOFs) or zeolites. Its specific size and polarity could direct the formation of unique pore structures for applications in catalysis or separation.
Advanced Spectroscopic Techniques for Elucidating Complex Structures and Interactions
While standard spectroscopic data for this compound exists, the application of advanced techniques can provide deeper insights into its structure, dynamics, and intermolecular interactions. Such understanding is critical for its application in pharmaceuticals and materials science.
Future research should leverage techniques such as:
Multidimensional NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to study the compound's conformation and its interactions with other molecules, such as biological receptors or polymer chains, in solution.
Raman and Advanced IR Spectroscopy: These vibrational spectroscopy techniques can probe the subtle changes in bond vibrations of the amide group upon interaction with different chemical environments, providing information on hydrogen bonding and other non-covalent interactions.
Mass Spectrometry: Advanced mass spectrometry methods, such as tandem MS (MS/MS), can be used to characterize its fragmentation patterns precisely and to study its behavior in complex mixtures or its metabolic pathways. The NIST Mass Spectrometry Data Center provides foundational mass spectrum data for the compound.
| Spectroscopic Technique | Information Gained | Potential Application |
| 2D NMR (e.g., NOESY) | Spatial proximity of atoms, molecular conformation | Elucidating binding mode to a biological target |
| Raman Spectroscopy | Vibrational modes, molecular fingerprint | Studying intermolecular interactions in polymer blends |
| Tandem Mass Spectrometry | Fragmentation patterns, structural elucidation | Identifying metabolites in biological systems |
Computational Design and Optimization of this compound Derivatives
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding synthetic efforts, saving significant time and resources. Applying these tools to this compound can accelerate the discovery of derivatives with enhanced properties for specific applications.
Future directions in this area include:
Structure-Activity Relationship (SAR) Studies: Using computational models to design derivatives of this compound and predict their biological activity. By systematically modifying the alkyl chain or the N-methyl groups, it is possible to build models that correlate structural features with desired effects, similar to design strategies used for other complex organic molecules.
Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound and its derivatives in different environments, such as in water, in a polymer matrix, or at the active site of a protein. These simulations provide insights into molecular interactions, stability, and conformational preferences.
Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the electronic properties of this compound derivatives, which can help in understanding their reactivity and spectroscopic characteristics.
Enhanced Green Chemistry Approaches in Industrial Applications
Applying the principles of green chemistry to the industrial production and use of this compound is essential for sustainable development. This involves minimizing waste, reducing energy consumption, and using less hazardous substances.
Key trends for enhancing the "greenness" of this compound applications are:
Catalyst-Focused Synthesis: Shifting from stoichiometric reagents to recyclable, highly efficient catalysts for its synthesis, as detailed in section 8.1.
Benign Solvents: Where this compound is used as a solvent, evaluating its environmental impact and seeking biodegradable alternatives or developing processes that use water or solvent-free conditions.
Circular Economy Integration: Designing processes where this compound can be easily recovered and reused, particularly when it is employed as a solvent or a reaction medium. This aligns with the broader industrial trend of moving from a linear "use and dispose" model to a circular one.
By focusing on these research directions, the scientific community can significantly expand the utility and sustainability of this compound, moving it from a simple intermediate to a versatile platform chemical for a wide range of advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
